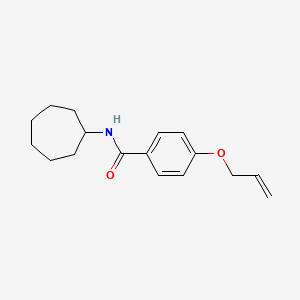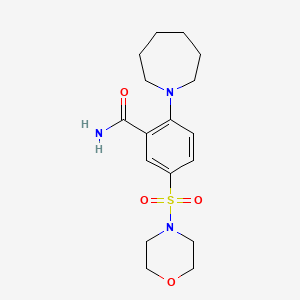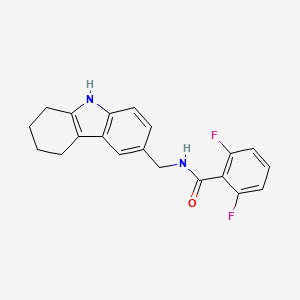![molecular formula C14H14N2O3S B4405323 ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate](/img/structure/B4405323.png)
ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate
Overview
Description
Ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate, also known as TPCA-1, is a small molecule inhibitor that has been developed to target the nuclear factor-kappaB (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in many diseases, including cancer, inflammatory disorders, and autoimmune diseases. TPCA-1 has been shown to have potential therapeutic applications in these diseases by inhibiting the NF-κB pathway.
Mechanism of Action
Ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate acts by inhibiting the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. IKKβ phosphorylates the inhibitor of κB (IκB), leading to its degradation and activation of NF-κB. This compound binds to the ATP-binding site of IKKβ, preventing its activity and blocking the NF-κB pathway. This results in reduced expression of genes involved in inflammation, immune response, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also sensitizes cancer cells to chemotherapy and radiation therapy by reducing the expression of anti-apoptotic genes. In inflammatory disorders, this compound reduces inflammation by suppressing the immune response and inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's disease, by reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
Ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the target protein, IKKβ, and a specific mode of action. This compound has also been shown to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations for lab experiments. It is not a selective inhibitor and can also inhibit other kinases, such as IKKα and TBK1. This compound can also have off-target effects, leading to potential side effects.
Future Directions
There are several future directions for ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate research. One direction is to develop more selective inhibitors of IKKβ that do not inhibit other kinases. This would reduce potential side effects and increase the specificity of the inhibitor. Another direction is to investigate the potential of this compound in combination therapy with other drugs. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and further studies could investigate the potential of this compound in combination with other drugs. Lastly, further studies could investigate the potential of this compound in other diseases, such as neurodegenerative diseases and metabolic disorders.
Scientific Research Applications
Ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. This has been demonstrated in several cancer types, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the NF-κB pathway. This has been demonstrated in animal models of rheumatoid arthritis, colitis, and sepsis. This compound has also been shown to have potential applications in autoimmune diseases, such as multiple sclerosis and lupus, by suppressing the immune response.
properties
IUPAC Name |
ethyl N-[3-(thiophene-2-carbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-11-6-3-5-10(9-11)15-13(17)12-7-4-8-20-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKNDIWOIJMZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4405264.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405265.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4405269.png)

![2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405280.png)
![3-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405288.png)
![[2-(3-morpholin-4-ylpropoxy)phenyl]methanol hydrochloride](/img/structure/B4405299.png)
![3-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4405304.png)
![3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4405310.png)


![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4405343.png)